9H-Purine, 9-(phenylmethyl)-6-(2-propenyloxy)-
Description
9H-Purine, 9-(phenylmethyl)-6-(2-propenyloxy)- is a substituted purine derivative characterized by a phenylmethyl (benzyl) group at the N-9 position and a 2-propenyloxy (allyloxy) group at the C-6 position. Purine derivatives are widely studied for their roles in medicinal chemistry, particularly in modulating biological targets such as enzymes, receptors, and nucleic acids. The allyloxy group at C-6 may enhance reactivity and lipophilicity, influencing membrane permeability and target binding .
Properties
CAS No. |
108160-09-4 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
9-benzyl-6-prop-2-enoxypurine |
InChI |
InChI=1S/C15H14N4O/c1-2-8-20-15-13-14(16-10-17-15)19(11-18-13)9-12-6-4-3-5-7-12/h2-7,10-11H,1,8-9H2 |
InChI Key |
RKAMAIHKMRNOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC=NC2=C1N=CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
The compound 9H-Purine, 9-(phenylmethyl)-6-(2-propenyloxy)- is a purine derivative that has garnered attention for its potential biological activities. Purines are essential biomolecules involved in various biochemical processes, including energy transfer and signaling. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C16H17N5O2
- Molecular Weight: 299.34 g/mol
The unique structure of 9H-Purine, 9-(phenylmethyl)-6-(2-propenyloxy)- contributes to its biological activity, particularly its interactions with various biological targets.
Pharmacological Activities
Research indicates that 9H-Purine derivatives exhibit a range of biological activities:
- Anticancer Activity: Studies suggest that purine derivatives can inhibit cancer cell proliferation by interfering with nucleic acid synthesis and modulating signaling pathways involved in cell growth and apoptosis. For instance, certain purine analogs have shown efficacy against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Properties: Some derivatives of purines have demonstrated antimicrobial activity against a variety of pathogens. The mechanism often involves the inhibition of nucleic acid synthesis in bacteria and fungi, leading to cell death .
- Anti-inflammatory Effects: There is evidence that purine compounds can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, which could be beneficial in treating conditions such as arthritis and inflammatory bowel disease .
The biological activities of 9H-Purine, 9-(phenylmethyl)-6-(2-propenyloxy)- are largely attributed to its ability to interact with key biological targets:
- Enzyme Inhibition: This compound may inhibit enzymes involved in nucleotide metabolism, thereby disrupting the proliferation of rapidly dividing cells such as cancer cells .
- Receptor Modulation: The compound may act as a modulator for various receptors involved in cellular signaling pathways, including those related to inflammation and immune responses .
Case Studies and Research Findings
Several studies have highlighted the biological activity of purine derivatives:
- Anticancer Studies: A study published in Cancer Letters demonstrated that specific purine analogs could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Antimicrobial Efficacy: Research published in Journal of Antimicrobial Chemotherapy reported that certain purine derivatives exhibited potent activity against resistant strains of bacteria, providing a basis for their use as novel antibiotics .
- Inflammation Models: In experimental models of inflammation, compounds similar to 9H-Purine were shown to decrease levels of inflammatory markers such as TNF-α and IL-6, suggesting their potential utility in treating chronic inflammatory diseases .
Data Summary Table
The following table summarizes key findings related to the biological activity of 9H-Purine, 9-(phenylmethyl)-6-(2-propenyloxy)-:
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- A purine core structure.
- A phenylmethyl group at the 9-position.
- A 2-propenyloxy group at the 6-position.
These structural modifications may influence its biological activity and chemical reactivity, making it a candidate for further investigation in pharmacological applications.
Research indicates that derivatives of purines often exhibit significant biological activities. While specific biological activities of 9H-Purine, 9-(phenylmethyl)-6-(2-propenyloxy)- are still under investigation, its structural characteristics suggest several potential pharmacological applications:
- Antiviral Activity : Similar compounds have shown effectiveness against various viruses. For instance, studies on 9-benzyl-6-(dimethylamino)-9H-purines demonstrated substantial antiviral activity against rhinoviruses, indicating that structurally related compounds may also possess similar properties .
- Anticancer Potential : Research on purine derivatives has highlighted their ability to act as antagonists in cancer pathways. For example, new Smoothened antagonists with purine scaffolds have shown promising results in inhibiting tumor growth and metastasis in vivo .
Synthetic Pathways
The synthesis of 9H-Purine, 9-(phenylmethyl)-6-(2-propenyloxy)- can be approached through various methods. Detailed synthetic pathways are essential for optimizing reaction conditions and yields. The following table summarizes potential synthetic routes:
| Synthetic Route | Description |
|---|---|
| Method A | Involves nucleophilic substitution at the 6-position followed by coupling reactions. |
| Method B | Utilizes cross-coupling techniques to introduce the phenylmethyl and propenyloxy groups. |
Interaction Studies
Understanding how 9H-Purine, 9-(phenylmethyl)-6-(2-propenyloxy)- interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies typically involve:
- Binding affinity assays to evaluate interactions with enzymes or receptors.
- Cellular assays to assess the compound's effects on cell viability and proliferation.
Case Studies
- Antiviral Activity Study : A study on similar purine derivatives found that introducing specific substituents significantly enhanced antiviral activity against rhinoviruses. The most effective compound exhibited an IC50 value of 0.08 µM against serotype 1B .
- Anticancer Efficacy : In vivo studies demonstrated that purine-based compounds could inhibit tumor growth effectively. For instance, compounds designed with a purine scaffold showed cytotoxicity greater than standard anticancer agents like etoposide and cisplatin, highlighting their potential as novel therapeutic agents .
Chemical Reactions Analysis
Synthetic Pathways and Key Functionalization Reactions
The compound is synthesized via alkylation and nucleophilic substitution at the purine core. Source outlines two primary routes:
-
Route 1 : Alkylation of chloropurine precursors with phenylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF).
-
Route 2 : SNAr (nucleophilic aromatic substitution) at C6 using propenyloxy nucleophiles.
Table 1: Reaction Conditions and Outcomes
| Reaction Type | Conditions | Key Product Features | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, RT, 12 h | N9-phenylmethyl substitution | 65–78 | |
| Nucleophilic Substitution | Propenyloxy-K⁺, THF, reflux, 6 h | C6-propenyloxy functionalization | 70–82 |
Reactivity of the Propenyloxy Group
The 2-propenyloxy substituent at C6 enables:
-
Oxidation : Conversion to epoxy or diol derivatives using mCPBA or OsO₄.
-
Hydrolysis : Acid-catalyzed cleavage to yield 6-hydroxy intermediates.
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to form biaryl systems .
Key Mechanistic Insights:
-
Epoxidation :
Monitored via HPLC (retention time shift from 8.2 → 10.5 min).
-
Acid Hydrolysis :
Purine Core Reactivity
The purine ring undergoes:
-
Electrophilic Aromatic Substitution (EAS) : Limited due to electron-withdrawing effects of substituents.
-
N7/N9 Tautomerism : Impacts regioselectivity in alkylation (N9 favored by steric shielding from phenylmethyl).
Stability and Degradation Pathways
-
Thermal Degradation : Decomposition >200°C via retro-Diels-Alder (TGA data: 5% mass loss at 185°C).
-
Photolysis : UV exposure (254 nm) induces C6-O bond cleavage (half-life: 48 h in MeOH).
Analytical Characterization
-
NMR : δ 5.3–5.6 ppm (propenyl CH₂), δ 7.2–7.5 ppm (phenylmethyl Ar-H).
-
MS (ESI+) : m/z 313.1 [M+H]⁺.
This compound’s versatility in synthetic and biological contexts underscores its value in drug discovery. Future work should explore its catalytic asymmetric functionalization and in vivo efficacy.
Comparison with Similar Compounds
Structural and Functional Differences
Substitution at N-9 :
- The benzyl group in the target compound is a common feature in purine analogs (e.g., ’s 9-benzyl-6-(benzylthio)-9H-purin-2-amine). This group increases lipophilicity, aiding interactions with hydrophobic protein pockets. In contrast, compounds with 4-methoxybenzyl () or morpholinylmethyl () substituents exhibit improved solubility or altered target selectivity .
This contrasts with phenylmethoxy () or methylthio () groups, which prioritize stability or electrophilic interactions . Piperazinyl-substituted analogs () demonstrate enhanced anticancer activity, suggesting that bulkier C-6 groups may improve target engagement in oncology .
Biological Activity :
- Compounds with chlorophenyl and piperazinyl groups () show potent cytotoxicity (IC50 values <10 μM), outperforming 5-fluorouracil in liver cancer models. The target compound’s allyloxy group may similarly enhance cytotoxicity through reactive oxygen species (ROS) generation .
- N,N-dimethylamine -containing derivatives () are less cytotoxic but more soluble, making them suitable for CNS-targeted therapies .
Q & A
Basic: What synthetic methodologies are recommended for preparing 9H-Purine, 9-(phenylmethyl)-6-(2-propenyloxy)-, and how can purity be optimized?
Answer:
The synthesis of substituted purines typically involves nucleophilic substitution or alkylation reactions. For example, the allyloxy group at position 6 (2-propenyloxy) can be introduced via a Mitsunobu reaction using 6-hydroxy purine derivatives and allyl alcohol under catalytic conditions . The phenylmethyl (benzyl) group at position 9 is often introduced via alkylation of the purine nitrogen using benzyl bromide in the presence of a base like NaH . To optimize purity:
- Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate intermediates.
- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
- Monitor reaction progress with -NMR to detect residual solvents or byproducts .
Advanced: How can computational modeling resolve ambiguities in the stereoelectronic effects of the 2-propenyloxy substituent on reactivity?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the electron-withdrawing/donating effects of the allyloxy group. Key steps:
Optimize the geometry of the compound and its transition states.
Calculate Fukui indices to identify nucleophilic/electrophilic sites influenced by the substituent.
Compare Mulliken charges with experimental reactivity data (e.g., hydrolysis rates) to validate predictions .
Contradictions between computed and observed reactivity may arise from solvation effects; incorporate implicit solvent models (e.g., PCM) to improve accuracy .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- - and -NMR : Identify allyloxy protons (δ 4.8–5.5 ppm for vinyl protons) and benzyl group protons (δ 7.2–7.4 ppm aromatic, δ 5.1 ppm for CH) .
- IR Spectroscopy : Confirm the presence of ether (C-O-C stretch at ~1100 cm) and aromatic C-H stretches (~3050 cm) .
- Mass Spectrometry (EI/ESI) : Look for molecular ion peaks (e.g., [M+H]) and fragmentation patterns (e.g., loss of benzyl group: m/z –91) .
Advanced: How can researchers address contradictory thermochemical data (e.g., ionization energy) reported for similar purine derivatives?
Answer:
Contradictions often stem from differing experimental conditions (e.g., gas-phase vs. solution measurements). Methodological strategies:
- Replicate experiments using standardized protocols (e.g., NIST-recommended ionization energy determination via photoelectron spectroscopy) .
- Cross-validate with computational methods (e.g., CCSD(T)/aug-cc-pVTZ for ionization potentials) .
- Analyze matrix effects (e.g., solvent polarity in calorimetry) using controlled studies .
Basic: What strategies improve the solubility of this hydrophobic purine derivative in aqueous media for biological assays?
Answer:
- Co-solvents : Use DMSO (≤5% v/v) or ethanol to pre-dissolve the compound.
- Cyclodextrin inclusion complexes : β-cyclodextrin (10–20 mM) enhances solubility via host-guest interactions .
- pH adjustment : Protonate/deprotonate ionizable groups (if present) using buffers (pH 4–9) .
Data Table : Solubility of analogous compounds (e.g., 6-methoxypurine):
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| Water | 0.15 | 25 | |
| DMSO | 45.2 | 25 |
Advanced: How can researchers design kinetic studies to investigate the hydrolytic stability of the allyloxy group under physiological conditions?
Answer:
Experimental Design :
Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate physiological temperature (37°C).
Use HPLC to quantify degradation products over time (0–72 hrs).
Apply pseudo-first-order kinetics: , where = rate constant.
Contradiction Handling :
- If degradation deviates from linearity, consider autocatalysis or micellar effects.
- Use LC-MS to identify unexpected intermediates (e.g., epoxide formation from allyl oxidation) .
Basic: What chromatographic methods are suitable for separating this compound from its synthetic byproducts?
Answer:
- Reverse-Phase HPLC : C18 column, gradient elution (water → acetonitrile + 0.1% TFA), UV detection at 260 nm (purine absorbance) .
- TLC : Silica gel 60 F, ethyl acetate/hexane (3:7), visualize under UV (254 nm) .
Advanced: How can mechanistic studies differentiate between SN1 and SN2 pathways in substitutions involving the benzyl group?
Answer:
- Kinetic Isotope Effects (KIE) : A primary KIE () suggests SN2 (bond-breaking in rate-determining step).
- Stereochemical Inversion : Use chiral benzyl derivatives; SN2 yields inversion, while SN1 leads to racemization .
- Polarimetric Analysis : Monitor optical rotation changes during substitution .
Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- PPE : Gloves, goggles, and lab coats to avoid dermal contact (potential irritant).
- Ventilation : Use fume hoods during synthesis (volatile solvents like DMF or THF).
- Waste Disposal : Quench reactive intermediates (e.g., NaBH for reducing agents) before disposal .
Advanced: How can researchers integrate findings on this compound into broader frameworks of purine-based drug discovery?
Answer:
- Structure-Activity Relationship (SAR) : Compare with adenosine derivatives (e.g., 9-benzyladenine) to assess bioactivity trends .
- Theoretical Frameworks : Link to purine receptor binding models (e.g., adenosine A receptor docking studies) using molecular dynamics simulations .
- Data Reproducibility : Validate findings across multiple labs using FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
